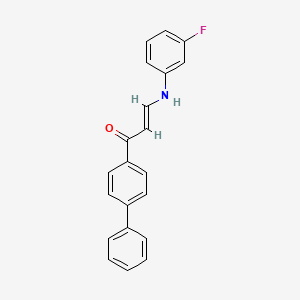
(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the enone backbone: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.
Introduction of the fluoroaniline group: This step may involve a nucleophilic substitution reaction where a fluoroaniline derivative is reacted with the enone intermediate.
Formation of the biphenyl group: This can be done through a Suzuki coupling reaction, where a boronic acid derivative of phenyl is coupled with a halogenated benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones or carboxylic acids.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The fluoroaniline group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluoroaniline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroaniline and biphenyl groups could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-chloroanilino)-1-(4-phenylphenyl)prop-2-en-1-one
- (E)-3-(3-bromoanilino)-1-(4-phenylphenyl)prop-2-en-1-one
- (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
Uniqueness
The presence of the fluoroaniline group in (E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one can impart unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can influence the compound’s reactivity, binding affinity, and overall chemical behavior, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
(E)-3-(3-fluoroanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO/c22-19-7-4-8-20(15-19)23-14-13-21(24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-15,23H/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBCHSRMNPZMNH-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
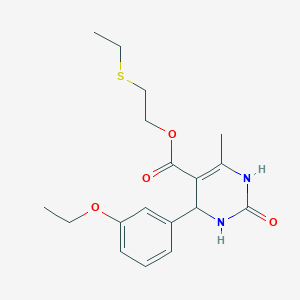
![3-[4-(hydroxymethyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4905953.png)
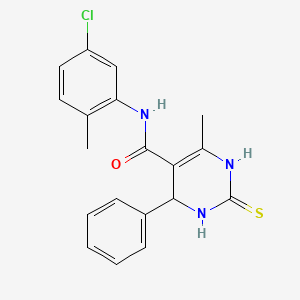
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4905959.png)
![(2E)-2-(4-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B4905978.png)
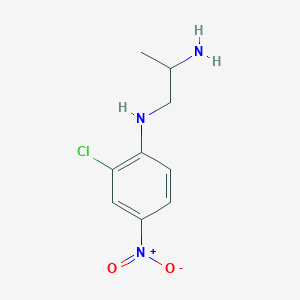
![(5-Methylisoxazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]Decan-8-yl)methanone](/img/structure/B4905987.png)
![1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4905991.png)
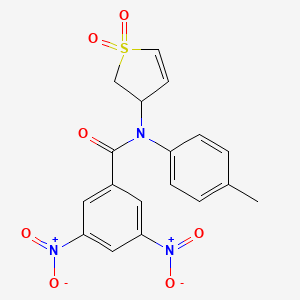
![(5Z)-5-[(2-hydroxy-5-iodophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4906003.png)
![1-fluoro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4906020.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B4906028.png)
![Ethyl 4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B4906033.png)
![4-[3-(2,4-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4906039.png)
